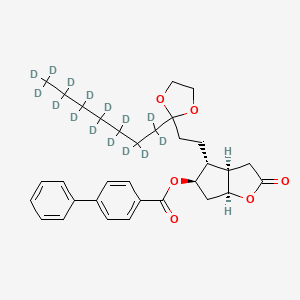

(-)-Corey lactone-heptyldioxolane-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40O6 |

|---|---|

Molecular Weight |

535.7 g/mol |

IUPAC Name |

[(3aR,4R,5R,6aS)-2-oxo-4-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)-1,3-dioxolan-2-yl]ethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |

InChI |

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28-,29+/m1/s1/i1D3,2D2,3D2,4D2,5D2,9D2,17D2 |

InChI Key |

XTDQUGHBBZIKTE-KGHJVXDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Canonical SMILES |

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Corey lactone-heptyldioxolane-d15 chemical structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (-)-Corey lactone-heptyldioxolane-d15, a deuterated derivative of a Corey lactone intermediate. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification of prostaglandin F2α analogs like Latanoprost.

Chemical Structure and Properties

This compound is a synthetic derivative of the well-known (-)-Corey lactone diol. The structure features the core bicyclic lactone system, with the C-11 hydroxyl group protected by a 4-phenylbenzoyl group and the lower side chain precursor modified to incorporate a deuterated heptyl group protected as a dioxolane. This specific deuteration (d15) on the heptyl chain provides a significant mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Name: (3aR,4R,5R,6aS)-4-(2-(2-(heptyl-d15)-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Stereochemistry: The stereochemical integrity of the Corey lactone core is crucial for its use in synthesizing biologically active prostaglandins and their analogs. The designated stereochemistry is (3aR,4R,5R,6aS).

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 1217629-12-3 |

| Molecular Formula | C₃₂H₂₅D₁₅O₆ |

| Molecular Weight | 541.78 g/mol |

| Monoisotopic Mass | 541.4193 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| Purity (Isotopic) | >99% Deuterium incorporation |

| Purity (Chemical) | >98% |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

The synthesis of this compound is a multi-step process starting from the readily available (-)-Corey lactone diol. The following is a representative experimental protocol based on established prostaglandin synthesis methodologies.

Synthesis Workflow Diagram

Caption: A diagram illustrating the key steps in the synthesis of the target molecule.

Step 1: Selective Protection of the C-11 Hydroxyl Group

-

Dissolve (-)-Corey lactone diol in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-phenylbenzoyl chloride in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield (-)-Corey lactone 4-phenylbenzoate alcohol.

Step 2: Oxidation of the Primary Alcohol

-

Prepare a solution of the protected Corey lactone from Step 1 in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate to obtain the crude aldehyde, which is typically used in the next step without further purification.

Step 3: Attachment of the Deuterated Side Chain (Horner-Wadsworth-Emmons Reaction)

-

Prepare the deuterated phosphonate ylide by reacting dimethyl (2-oxoheptyl-d15)phosphonate with a strong base like sodium hydride in anhydrous THF at 0°C.

-

Add a solution of the aldehyde from Step 2 in THF to the ylide solution at 0°C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the enone intermediate.

Step 4: Dioxolane Formation

-

Dissolve the enone from Step 3 in toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, this compound.

Application in Bioanalysis

The primary application of this compound is as an internal standard for the quantification of prostaglandin analogs in biological matrices.

Logical Workflow for Use as an Internal Standard

Caption: A diagram showing the use of the labeled compound in a bioanalytical workflow.

Conclusion

This compound is a valuable and highly specific tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its well-defined structure, high isotopic purity, and chemical properties make it an excellent internal standard for the accurate and precise quantification of related prostaglandin analogs in complex biological samples. The synthetic route, while multi-stepped, relies on well-established chemical transformations in prostaglandin chemistry.

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to Corey Lactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Corey lactone and its derivatives in the total synthesis of prostaglandins. Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets for drug development. The pioneering work of E.J. Corey in developing a stereocontrolled synthetic route to these complex molecules, largely reliant on the versatile Corey lactone intermediate, revolutionized the field. This document details the key chemical transformations, experimental protocols, and strategic considerations in utilizing these indispensable building blocks for the synthesis of various prostaglandin analogs.

The Strategic Importance of Corey Lactone in Prostaglandin Synthesis

The Corey synthesis of prostaglandins is a landmark in organic chemistry, providing a convergent and stereocontrolled pathway to a wide range of these biologically active molecules.[1][2] At the heart of this strategy lies the "Corey lactone," a bicyclic lactone that serves as a versatile scaffold containing the key stereochemical information required for the final prostaglandin structure.[3][4][5] The efficient construction of this intermediate and its subsequent elaboration into various prostaglandin analogs have been the subject of extensive research and optimization.[1][3][6][7][8]

The general synthetic approach involves the following key stages:

-

Synthesis of the Corey Lactone Core: This typically involves a Diels-Alder reaction to establish the bicyclic framework, followed by a Baeyer-Villiger oxidation to form the lactone.[9][10] Subsequent modifications, such as iodolactonization, are employed to install the necessary functional groups and stereocenters.[9][11]

-

Introduction of the ω (Lower) Side Chain: The Corey lactone is converted to the "Corey aldehyde" through oxidation of a primary alcohol.[12][13] This aldehyde then undergoes a Horner-Wadsworth-Emmons or Wittig reaction to introduce the lower side chain of the prostaglandin.[12][14][15][16][17][18]

-

Formation of the Lactol and Introduction of the α (Upper) Side Chain: The lactone is reduced to a lactol (a cyclic hemiacetal) using a reagent such as diisobutylaluminium hydride (DIBAL-H).[12][19][20][21][22][23] A subsequent Wittig reaction on the lactol installs the upper side chain, completing the carbon skeleton of the prostaglandin.[12][14]

-

Deprotection and Final Modifications: The final steps involve the removal of protecting groups to unveil the functional groups of the target prostaglandin.[24]

This modular approach allows for the synthesis of a diverse array of prostaglandin analogs by varying the phosphonate or phosphonium ylides used to introduce the side chains.

Visualizing the Synthesis: Reaction Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key transformations in the synthesis of prostaglandins from Corey lactone derivatives.

Generalized Prostaglandin Synthesis Pathway from Corey Lactone

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 7. Asymmetric Synthesis of Corey Lactone and Latanoprost [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. ias.ac.in [ias.ac.in]

- 13. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Wittig-Horner Reaction [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. adichemistry.com [adichemistry.com]

- 22. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Technical Data Sheet: Molecular Weight of (-)-Corey Lactone-Heptyldioxolane-d15

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation of the monoisotopic molecular weight of the deuterated prostaglandin intermediate, (-)-Corey lactone-heptyldioxolane-d15. This compound is a critical building block in the synthesis of various prostaglandin analogues, and accurate molecular weight determination is essential for mass spectrometry, reaction stoichiometry, and quality control.

Molecular Formula Determination

The base structure, (-)-Corey lactone diol, is a well-known chiral intermediate. The "heptyldioxolane" modification refers to the protection of the diol functional group via reaction with heptanal, forming a dioxolane ring with a C7 alkyl chain. The "-d15" designation indicates that 15 hydrogen atoms on the heptyl group have been replaced with deuterium atoms.

Based on this structure, the molecular formula is determined to be C₂₀H₁₇D₁₅O₆ .

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated using the mass of the most abundant stable isotope for each element. This value is crucial for high-resolution mass spectrometry analysis. The isotopic masses used for this calculation are:

The total monoisotopic mass is the sum of the masses of all atoms in the molecule.

Data Presentation: Molecular Weight Calculation

The following table summarizes the calculation of the monoisotopic molecular weight for C₂₀H₁₇D₁₅O₆.

| Element | Isotope | Count in Formula | Monoisotopic Mass (u) | Total Mass Contribution (u) |

| Carbon | ¹²C | 20 | 12.000000 | 240.000000 |

| Hydrogen | ¹H | 17 | 1.007825 | 17.133025 |

| Deuterium | ²H (D) | 15 | 2.014102 | 30.211530 |

| Oxygen | ¹⁶O | 6 | 15.994915 | 95.969490 |

| Total | 383.314045 |

Therefore, the calculated monoisotopic molecular weight of this compound is 383.314045 g/mol .

Logical Workflow for Calculation

The diagram below illustrates the logical process for determining the molecular weight of a given chemical compound.

Note on Experimental Protocols and Signaling Pathways

This document is a technical data sheet focused solely on the calculation of the molecular weight of this compound. As this is a fundamental chemical property derived from its atomic composition, detailed experimental protocols (e.g., for synthesis or analysis) and biological signaling pathways are outside the scope of this specific guide. Such information would be found in dedicated research articles or application notes involving the use of this compound.

References

- 1. Carbon-12 - isotopic data and properties [chemlin.org]

- 2. Carbon-12 - Wikipedia [en.wikipedia.org]

- 3. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Deuteron | H+ | CID 5460634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 9. buyisotope.com [buyisotope.com]

- 10. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Oxygen-16 - isotopic data and properties [chemlin.org]

- 12. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 13. CHEBI:33818 [ebi.ac.uk]

The Dioxolane Group in Corey Lactone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey lactone is a cornerstone in the stereocontrolled synthesis of prostaglandins and their analogs, a class of compounds with profound physiological effects and significant therapeutic applications. A key strategy in the multi-step synthesis of these complex molecules is the use of protecting groups to mask reactive functionalities. This technical guide provides an in-depth examination of the function of the dioxolane group in Corey lactone analogs, primarily focusing on its critical role as a protecting group for the C-11 and C-12 diol on the cyclopentane core. We will explore the synthetic advantages conferred by the dioxolane moiety, discuss its installation and removal, and present a hypothetical structure-activity relationship analysis of analogs retaining this feature. This guide also includes detailed experimental protocols for key synthetic steps and relevant biological assays, alongside visualizations of pertinent signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The Corey Lactone as a Prostaglandin Precursor

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[1][2] Their synthesis has been a major focus of organic chemistry, with the work of E.J. Corey providing a landmark achievement in the total synthesis of these molecules.[1][3] The "Corey lactone" (or Corey aldehyde derived from it) is a key chiral intermediate that allows for the stereospecific introduction of the two side chains characteristic of prostaglandins.[1][3]

The cyclopentane core of the Corey lactone contains several functional groups that require protection during the synthetic sequence to prevent unwanted side reactions. Of particular importance are the vicinal diols, which are often protected as a cyclic acetal, most commonly a dioxolane.

The Primary Function of the Dioxolane Group: A Diol Protecting Group

The principal role of the dioxolane group in the context of Corey lactone analogs is to serve as a robust and reliable protecting group for the cis-diol functionality at C-11 and C-12 of the cyclopentane ring. This protection is essential to allow for selective transformations at other positions of the molecule, particularly the elaboration of the α- and ω-side chains.

The formation of the dioxolane is typically achieved by reacting the Corey lactone diol with a ketone or an acetal under acidic conditions. For example, reaction with acetone or 2,2-dimethoxypropane in the presence of a catalytic amount of a Lewis or Brønsted acid will yield the corresponding isopropylidene acetal (a dimethyl-substituted dioxolane).[4]

The advantages of using a dioxolane protecting group include:

-

Stability: Dioxolanes are stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidizing conditions, which are often employed in the subsequent synthetic steps.[4]

-

Ease of Introduction and Removal: They can be introduced in high yield under mild acidic conditions and can be readily removed by treatment with aqueous acid to regenerate the diol.[4]

-

Stereochemical Control: By locking the conformation of the five-membered ring, the dioxolane group can influence the stereochemical outcome of subsequent reactions on the cyclopentane core.

Experimental Protocols

Synthesis of a Dioxolane-Protected Corey Lactone Intermediate

Objective: To protect the diol of a Corey lactone derivative as a dioxolane.

Materials:

-

Corey lactone diol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the Corey lactone diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add 2,2-dimethoxypropane in excess.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dioxolane-protected Corey lactone.

Radioligand Binding Assay for Prostaglandin FP Receptor

Objective: To determine the binding affinity of a test compound (e.g., a Corey lactone analog) to the prostaglandin F (FP) receptor.[5][6][7][8]

Materials:

-

Cell membranes expressing the human FP receptor

-

[³H]-Prostaglandin F₂α (Radioligand)

-

Test compound (unlabeled ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

Procedure:

-

Incubation: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-PGF₂α, and varying concentrations of the unlabeled test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationships (SAR)

While the primary function of the dioxolane group in this context is synthetic, it is valuable to consider the hypothetical implications on biological activity if this group were retained in the final analog. There is a notable lack of published data directly comparing the biological activity of a dioxolane-containing Corey lactone analog with its unprotected diol counterpart. However, we can extrapolate from general principles of medicinal chemistry and known prostaglandin SAR.[9]

Table 1: Hypothetical Biological Activity of Dioxolane-Containing Corey Lactone Analogs

| Compound | Modification | Expected FP Receptor Binding Affinity | Expected Potency | Rationale |

| PGF₂α | Natural Ligand | High | High | Endogenous agonist with optimal structure for receptor binding. |

| Analog A | Dioxolane-protected diol | Low | Low | The bulky dioxolane group would likely cause steric hindrance in the receptor binding pocket, preventing optimal interaction. The hydrogen bonding interactions of the free diol are crucial for high-affinity binding. |

| Analog B | Deprotected diol (from Analog A) | High | High | Removal of the dioxolane group would restore the diol, allowing for the necessary hydrogen bonding interactions with the FP receptor. |

The diol at C-11 and C-12 of PGF₂α is known to be critical for its high-affinity binding to the FP receptor. These hydroxyl groups act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the receptor's binding pocket. The presence of a bulky, hydrophobic dioxolane group would mask these hydrogen bonding capabilities and introduce significant steric bulk. This would almost certainly lead to a dramatic decrease in binding affinity and, consequently, biological activity at the FP receptor.

Signaling Pathways and Visualizations

Prostaglandin F₂α and its analogs primarily exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR).[10][11][12][13][14] Activation of the FP receptor typically leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: FP Receptor Signaling Pathway.

Caption: Synthetic and Bioassay Workflow.

Conclusion and Future Directions

The dioxolane group plays a crucial, albeit transient, role in the synthesis of Corey lactone-derived prostaglandin analogs. Its function as a protecting group for the C-11 and C-12 diols is well-established and allows for the efficient and stereocontrolled elaboration of the prostaglandin scaffold. While the retention of the dioxolane group in the final analog is not a common strategy due to the likely detrimental effect on receptor binding, a systematic investigation into this possibility could yield interesting results. Such analogs, while likely poor FP receptor agonists, might exhibit off-target activities or could serve as valuable pharmacological tools to probe the steric and electronic requirements of other prostanoid receptors. Future research in this area should focus on the synthesis of a series of Corey lactone analogs with and without the dioxolane protecting group and their comprehensive biological evaluation to definitively elucidate the structure-activity relationships.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of a Prostaglandin Analogue Using (-)-Corey Lactone-Heptyldioxolane-d15 in LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a prostaglandin analogue in biological matrices. The method utilizes a stable isotope-labeled internal standard, (-)-Corey lactone-heptyldioxolane-d15, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Corey lactones are key intermediates in the synthesis of prostaglandins, making their deuterated analogues ideal internal standards for related compounds.[1][2][3][4] This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), clinical research, and other fields requiring precise quantification of prostaglandin-like compounds.

Logical Workflow for LC-MS/MS Analysis

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data analysis for the quantification of a prostaglandin analogue using a deuterated internal standard with LC-MS/MS.

Experimental Protocols

1. Materials and Reagents

-

Analyte: Prostaglandin Analogue (specific to the user's research)

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium formate

-

SPE Cartridges: Oasis HLB or equivalent

-

Biological Matrix: Human Plasma (or other relevant matrix)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the prostaglandin analogue and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock of the prostaglandin analogue with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the primary stock of this compound with methanol.

3. Sample Preparation

This protocol is based on established methods for similar analytes.[5][6][7]

-

Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

Signaling Pathway for Mass Spectrometric Detection

Figure 2: A simplified diagram showing the process of electrospray ionization (ESI) and subsequent multiple reaction monitoring (MRM) detection within the tandem mass spectrometer.

LC-MS/MS Parameters

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 30% B to 95% B over 5 min, hold for 2 min |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Source Temperature | 150°C |

Note: MS parameters such as collision energy and declustering potential should be optimized for the specific analyte and instrument.

Data Presentation

Table 1: Illustrative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Prostaglandin Analogue | User Defined | User Defined | 100 |

| (-)-Corey lactone-d15 (IS) | User Defined + 15 | User Defined | 100 |

Table 2: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 5,250 | 510,000 | 0.0103 |

| 0.5 | 26,100 | 515,000 | 0.0507 |

| 1.0 | 53,000 | 520,000 | 0.1019 |

| 5.0 | 255,000 | 512,000 | 0.4980 |

| 10.0 | 520,000 | 518,000 | 1.0039 |

| 50.0 | 2,600,000 | 515,000 | 5.0485 |

| 100.0 | 5,150,000 | 510,000 | 10.0980 |

This data is for illustrative purposes only. A linear regression (1/x² weighting) would be applied to this data to generate a calibration curve (e.g., y = mx + c).

Table 3: Illustrative Method Validation Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |

| Low | 0.3 | 0.291 | 97.0 | 6.2 |

| Mid | 7.5 | 7.815 | 104.2 | 4.1 |

| High | 75.0 | 73.125 | 97.5 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of prostaglandin analogues in biological matrices. The use of the deuterated internal standard, this compound, is critical for achieving the necessary accuracy and precision required in regulated and research environments. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters offer a solid foundation for researchers to adapt this method for their specific prostaglandin-related analytes.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

Application Note & Protocol: Quantification of Prostaglandins Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, and fever. Accurate quantification of prostaglandins in biological matrices is essential for understanding their role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as a d15-prostaglandin, is critical for correcting for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision. While this protocol specifically mentions d4-deuterated standards due to the prevalence of published methods, the principles can be directly adapted for d15 or other deuterated standards by adjusting the mass-to-charge ratios in the mass spectrometer settings.

Principle

This method employs a liquid chromatography-tandem mass spectrometer (LC-MS/MS) to separate and detect prostaglandins and their corresponding deuterated internal standards. Biological samples are first spiked with a known amount of the deuterated internal standard. The prostaglandins are then extracted from the sample matrix using liquid-liquid extraction. After extraction, the sample is concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. The prostaglandins and the internal standard are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the endogenous prostaglandin to its deuterated internal standard against a calibration curve.

Materials and Reagents

-

Prostaglandin standards (e.g., PGE2, PGD2)

-

Deuterated prostaglandin internal standard (e.g., d15-PGE2 or the commonly used d4-PGE2)[1][2]

-

LC-MS/MS grade methanol, acetonitrile, hexane, and ethyl acetate

-

LC-MS/MS grade formic acid and ammonium acetate

-

Citric acid solution (1 M)

-

Butylated hydroxytoluene (BHT) solution (10% in ethanol)

-

Ultrapure water

-

Biological matrix (e.g., cell culture supernatant, plasma)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)[3]

Experimental Protocol

1. Sample Preparation [1]

-

Thaw frozen biological samples (e.g., 500 µL of cell culture supernatant) on ice.[1]

-

To each sample, add a known amount of the deuterated internal standard (e.g., 20 µL of 100 ng/mL d4-PGE2).[1][2]

-

To prevent degradation and autoxidation, add 40 µL of 1 M citric acid and 5 µL of 10% BHT.[1]

-

Vortex the samples briefly to mix.

2. Liquid-Liquid Extraction [1]

-

Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution to each sample tube.[1]

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the prostaglandins into the organic phase.[1]

-

Centrifuge the samples at approximately 1,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process (steps 2.1-2.4) two more times, combining the organic phases for each sample.[2]

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.[1]

3. Reconstitution

-

Reconstitute the dried extract in 200 µL of a suitable solvent, such as methanol/10 mM ammonium acetate buffer (1:3, v/v), for LC-MS/MS analysis.[1]

-

Vortex the reconstituted samples and transfer them to autosampler vials.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 5 µm) is suitable for the separation of prostaglandins.[4]

-

Mobile Phase A: 0.05% Formic acid in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the prostaglandins, and then return to the initial conditions to re-equilibrate the column.[4] For example, 10% to 40% B over 2 minutes, hold at 40% B for 4 minutes, then return to 10% B.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions for the prostaglandins of interest and their deuterated internal standards need to be optimized. For PGE2 and its d4 standard, the following transitions are commonly used:

-

Note: For a d15-prostaglandin standard, the precursor and product ion m/z values would need to be adjusted accordingly based on the specific deuterated positions.

-

5. Data Analysis

-

Integrate the peak areas for the endogenous prostaglandins and the deuterated internal standards.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Prepare a calibration curve by plotting the peak area ratio against the concentration of the prostaglandin standards.

-

Determine the concentration of the prostaglandins in the unknown samples by interpolating from the calibration curve.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of PGE2 and PGD2 using their d4-deuterated internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |

| PGE2 | 351.1 | 271.1[1][4] | d4-PGE2 | 355.2[1] | 275.5[1] |

| PGD2 | 351.1 | 271.1[1][4] | d4-PGD2 | 355.2[1] | 275.5[1] |

Experimental Workflow Diagram

Caption: Workflow for prostaglandin quantification.

Signaling Pathway (Illustrative Example)

The production of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.

Caption: Prostaglandin biosynthesis pathway.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Prostaglandin Analogs from (-)-Corey Lactone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostaglandins are a class of lipid compounds with significant biological activities, making them and their synthetic analogs valuable targets in drug discovery for conditions like glaucoma, hypertension, and ulcers.[1][2] The stereocontrolled total synthesis of prostaglandins was pioneered by E.J. Corey, establishing a versatile pathway that utilizes the chiral bicyclic intermediate known as the (-)-Corey lactone.[1][3][4] This key intermediate contains the necessary stereochemistry of the cyclopentane core, allowing for the sequential and stereoselective installation of the α- and ω-side chains.[5][6][7]

These application notes provide a detailed overview and experimental protocols for the synthesis of prostaglandin F2α (PGF2α) analogs starting from a protected derivative of (-)-Corey lactone diol. The described workflow is a cornerstone of prostaglandin synthesis and can be adapted for the creation of a wide array of analogs, including latanoprost, bimatoprost, and travoprost.[8][9]

Overall Synthetic Strategy

The synthesis begins with a protected form of the Corey lactone, typically with the C-11 hydroxyl group protected to prevent interference in subsequent steps. The general strategy involves a series of key transformations:

-

Oxidation: The primary alcohol on the existing side chain is oxidized to an aldehyde (the "Corey Aldehyde").

-

ω-Chain Installation: A Horner-Wadsworth-Emmons (HWE) reaction is employed to attach the ω-side chain, resulting in an enone intermediate.[4][10]

-

Ketone Reduction: The C-15 ketone on the newly formed ω-chain is stereoselectively reduced to the desired (S)-alcohol.

-

Lactone Reduction: The core lactone functional group is reduced to a lactol (a cyclic hemiacetal).[4][11]

-

α-Chain Installation: A Wittig reaction is performed on the lactol to introduce the α-side chain.[8][11]

-

Deprotection: Finally, any protecting groups are removed to yield the target prostaglandin analog.

The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow from Corey lactone to prostaglandin analogs.

Experimental Protocols

The following protocols outline the key steps in the synthesis. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Oxidation of the Primary Alcohol to Corey Aldehyde

This protocol uses a Swern oxidation, a mild method for converting primary alcohols to aldehydes.

Materials:

-

(-)-Corey lactone derivative (C11-OH protected, e.g., as a p-phenylbenzoyl ester) (1.0 equiv)

-

Oxalyl chloride (1.5 equiv)

-

Dimethyl sulfoxide (DMSO) (3.0 equiv)

-

Triethylamine (TEA) (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere.

-

Dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and add it to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (3.0 equiv) in anhydrous DCM via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

-

Slowly add a solution of the (-)-Corey lactone derivative (1.0 equiv) in anhydrous DCM via the second dropping funnel. Ensure the internal temperature remains below -65 °C.

-

Stir the resulting mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 equiv) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Corey aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: ω-Chain Installation via Horner-Wadsworth-Emmons (HWE) Reaction

This step constructs the ω-side chain, creating an E-alkene selectively.[10][12][13]

Materials:

-

Corey aldehyde (from Protocol 1) (1.0 equiv)

-

Appropriate phosphonate reagent (e.g., dimethyl-(2-oxo-4-phenylbutyl)phosphonate for latanoprost synthesis) (1.2 equiv)[4]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.

-

Wash the sodium hydride (1.2 equiv) with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate reagent (1.2 equiv) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of the Corey aldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting enone intermediate by flash column chromatography.

Protocol 3: Stereoselective Reduction of the C15-Ketone

The Corey-Bakshi-Shibata (CBS) reduction is an effective method for the enantioselective reduction of ketones to the corresponding chiral alcohol.[14][15][16][17]

Materials:

-

Enone intermediate (from Protocol 2) (1.0 equiv)

-

(R)- or (S)-CBS catalyst solution (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (0.1 equiv)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the enone intermediate (1.0 equiv) in anhydrous THF.

-

Add the CBS catalyst solution (0.1 equiv) and cool the mixture to -20 °C.

-

Slowly add the borane-dimethyl sulfide complex (1.0 equiv) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product via flash column chromatography to obtain the C15-(S)-alcohol.

Protocol 4: Reduction of Lactone to Lactol

Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent used here to convert the lactone to a lactol at low temperatures.[4][18]

Materials:

-

C15-(S)-alcohol intermediate (from Protocol 3) (1.0 equiv)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes or toluene (1.1 equiv)

-

Toluene or Dichloromethane, anhydrous

Procedure:

-

Dissolve the C15-(S)-alcohol intermediate (1.0 equiv) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the DIBAL-H solution (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of methanol at -78 °C, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude lactol, which is often used immediately in the next step without further purification.

Protocol 5: α-Chain Installation via Wittig Reaction

The final carbon framework is assembled in this step by reacting the lactol with a phosphorus ylide to form the α-side chain.[8][18]

Materials:

-

Lactol intermediate (from Protocol 4) (1.0 equiv)

-

(4-Carboxybutyl)triphenylphosphonium bromide (2.0 equiv)

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) (4.0 equiv)

-

Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

In a flame-dried flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 equiv) in anhydrous THF.

-

Add the base (e.g., t-BuOK, 4.0 equiv) portion-wise at room temperature. The mixture should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of the crude lactol (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify to pH ~4 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude protected prostaglandin analog by flash column chromatography. The final deprotection step will depend on the protecting groups used (e.g., acidic hydrolysis for THP ethers, or hydrogenation for benzyl groups).

Data Presentation: Representative Reaction Yields

The yields for each synthetic step can vary based on the specific prostaglandin analog being synthesized, the scale of the reaction, and the protecting groups employed. The table below summarizes typical yields reported in the literature for analogous transformations.

| Step No. | Transformation | Reagents/Reaction Type | Typical Yield (%) | Reference(s) |

| 1 | Alcohol → Aldehyde | Swern Oxidation | 85 - 95% | [3][18] |

| 2 | Aldehyde → Enone | Horner-Wadsworth-Emmons | 70 - 90% | [3][4] |

| 3 | Enone → Chiral Alcohol | CBS Reduction | 80 - 95% (high d.e.) | [14][18] |

| 4 | Lactone → Lactol | DIBAL-H Reduction | 85 - 95% (often used crude) | [4][18] |

| 5 | Lactol → Diol Acid | Wittig Reaction | 60 - 80% | [3][8][18] |

Logical Relationship of Key Reactions

The synthesis follows a clear and logical sequence of functional group transformations, where the product of one step becomes the substrate for the next. This dependency is crucial for the successful construction of the complex prostaglandin molecule.

Caption: Logical flow of key reactions in the prostaglandin synthesis.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α) | Semantic Scholar [semanticscholar.org]

- 3. synarchive.com [synarchive.com]

- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. ias.ac.in [ias.ac.in]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Standard Operating Procedure for the Quantification of Small Molecule Drugs in Biological Matrices using Isotope Dilution Mass Spectrometry

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of small molecule drugs in biological matrices, such as plasma and urine, using Isotope Dilution Mass Spectrometry (IDMS). IDMS is a highly accurate and precise analytical technique that is considered a reference method for quantitative analysis.[1][2] It relies on the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample.[3] This internal standard behaves chemically and physically identically to the analyte of interest, thus accounting for any sample loss during preparation and analysis.[4]

The use of a stable isotope-labeled internal standard for each analyte allows for the correction of matrix effects, variations in sample preparation recovery, and instrument variability, leading to highly reliable and reproducible results.[5] This makes IDMS particularly suitable for regulated bioanalysis in drug development, where accuracy and traceability are paramount.[6][7][8][9]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is an analytical technique that modifies the natural isotopic composition of an element or compound in a sample by adding a known amount of an isotopically enriched or labeled form of the analyte.[10] The concentration of the analyte in the original sample is then determined by measuring the altered isotope ratio in the mixture using a mass spectrometer.[10] Because the quantification is based on a ratio measurement, it is less susceptible to variations in sample volume and matrix effects that can affect other quantitative methods.[11]

The fundamental principle of IDMS lies in the assumption that the isotopically labeled internal standard (spike) and the endogenous analyte will behave identically during sample preparation and analysis.[4] Therefore, any loss of analyte during extraction, purification, or injection will be accompanied by a proportional loss of the internal standard, leaving the ratio of the two unchanged.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Apparatus and Reagents

2.1. Apparatus

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

Analytical balance (readable to 0.01 mg)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials and caps

2.2. Reagents

-

High-purity water (18.2 MΩ·cm)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, formic acid, ammonium acetate)

-

Reference standards of the analyte and its stable isotope-labeled internal standard (SIL-IS) of known purity

-

Control biological matrix (e.g., drug-free plasma, urine)

-

Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or acetonitrile, buffers, enzymes for hydrolysis if needed)

Experimental Protocol

This protocol provides a general framework. Specific parameters such as LC columns, mobile phases, and MS settings must be optimized for the specific analyte and matrix.

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Accurately weigh the reference standards of the analyte and the SIL-IS. Dissolve them in an appropriate solvent to prepare stock solutions of known concentrations (e.g., 1 mg/mL). Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).

-

Working Solutions: Prepare intermediate working solutions of the analyte for calibration standards and quality control (QC) samples by diluting the stock solution with an appropriate solvent. Similarly, prepare a working solution of the SIL-IS.

-

Calibration Standards: Prepare a series of calibration standards by spiking the control biological matrix with known amounts of the analyte working solution to cover the expected concentration range of the study samples. A typical calibration curve consists of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS but no analyte), and 6-8 non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking the control biological matrix with known amounts of the analyte, independent of the calibration standards.

3.2. Sample Preparation

The goal of sample preparation is to extract the analyte and SIL-IS from the biological matrix and remove potential interferences. The following is a general workflow for plasma samples using protein precipitation followed by solid-phase extraction.

-

Aliquoting and Spiking: Aliquot a precise volume of the study sample, calibration standards, and QC samples into labeled tubes. Add a precise volume of the SIL-IS working solution to all samples except the blank. Vortex briefly to mix.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to each sample. Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.

-

Solid-Phase Extraction (SPE) (Optional, for increased cleanup):

-

Condition the SPE cartridges sequentially with an appropriate organic solvent (e.g., methanol) and then with water or an aqueous buffer.

-

Load the supernatant onto the conditioned SPE cartridges.

-

Wash the cartridges with a weak solvent to remove interferences.

-

Elute the analyte and SIL-IS with a suitable organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS analysis. Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Caption: Experimental Workflow for IDMS Analysis.

3.3. LC-MS/MS Analysis

-

Chromatographic Separation: Develop an LC method that provides good separation of the analyte from potential interferences and has a suitable retention time.

-

Mass Spectrometric Detection: Optimize the MS parameters for the analyte and SIL-IS. This includes selecting the precursor and product ions for Multiple Reaction Monitoring (MRM) and optimizing collision energy and other source parameters.

-

Analysis Sequence: Set up an analysis sequence that includes blank samples, calibration standards, QC samples, and the study samples. It is good practice to run QC samples periodically throughout the sequence to monitor instrument performance.

Data Analysis and Calculations

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS for all samples.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for each standard, QC, and study sample.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²), to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios into the calibration curve equation.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio (Analyte/SIL-IS) |

| 1.0 | 15,234 | 305,123 | 0.050 |

| 2.5 | 38,123 | 304,567 | 0.125 |

| 5.0 | 76,543 | 306,211 | 0.250 |

| 10.0 | 153,456 | 305,890 | 0.501 |

| 25.0 | 382,111 | 304,987 | 1.253 |

| 50.0 | 768,901 | 306,543 | 2.508 |

| 100.0 | 1,543,210 | 305,678 | 5.048 |

Quality Control and Method Validation

For use in drug development, the IDMS method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[6][9]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The correlation coefficient (r²) should typically be ≥ 0.99.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at LLOQ, low, mid, and high QC levels. Acceptance criteria are usually within ±15% (±20% for LLOQ) for both accuracy and precision.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure. While IDMS corrects for losses, understanding recovery is important for method optimization.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The use of a SIL-IS co-eluting with the analyte minimizes matrix effects.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 2: Example Quality Control Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 3.0 | 2.9 | 96.7 | 4.5 |

| Mid QC | 30.0 | 30.8 | 102.7 | 3.1 |

| High QC | 75.0 | 73.5 | 98.0 | 2.8 |

This SOP provides a comprehensive guide for the implementation of IDMS for the quantification of small molecule drugs in a drug development setting. Adherence to these procedures and proper method validation will ensure the generation of high-quality, reliable, and defensible data for regulatory submissions.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Implement Sustained Calibration Practices for ICP-MS [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. fda.gov [fda.gov]

- 10. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dms.birgunjmun.gov.np [dms.birgunjmun.gov.np]

Application Notes and Protocols for Preparing Stock Solutions of (-)-Corey Lactone-Heptyldioxolane-d15

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of (-)-Corey lactone-heptyldioxolane-d15. This deuterated analogue of a key prostaglandin intermediate is primarily used as an internal standard in mass spectrometry-based quantitative analyses. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Product Information and Storage

This compound is a stable, isotopically labeled compound. While specific data for this deuterated molecule is not extensively published, the following recommendations are based on best practices for handling deuterated lipid standards and data for the analogous non-deuterated compound, (-)-Corey lactone diol.[1][2]

Table 1: Physical and Chemical Properties

| Property | Data | Source |

| Appearance | Assumed to be a solid (crystalline or powder) | General knowledge of similar compounds |

| Storage of Solid | ≤ -16°C in a desiccator | [1][2] |

| Storage of Solution | -20°C ± 4°C in a tightly sealed glass vial | [1] |

| Long-term Solution Storage | -80°C (for up to 6 months) | [3] |

Solubility and Solvent Selection

The choice of solvent is critical to prevent the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[2] High-purity aprotic solvents are recommended.[2] Based on the solubility of the non-deuterated analogue, (-)-Corey lactone diol, several organic solvents are suitable.[4]

Table 2: Solubility of (-)-Corey Lactone Diol (Non-deuterated Analogue)

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~50 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL |

| Ethanol | ~10 mg/mL |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |

Note on Aqueous Solutions: Aqueous solutions of (-)-Corey lactone diol are not recommended for storage for more than one day.[4] For applications requiring aqueous buffers, it is advised to perform dilutions from a concentrated organic stock solution immediately before use.

Safety Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it should be handled with care in a laboratory setting. The material may be irritating to the mucous membranes and upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid breathing dust, vapor, mist, or gas.[5] Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes.[5] If it comes into contact with skin, wash immediately with soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if any symptoms occur.

Experimental Protocol: Preparing a 1 mg/mL Stock Solution

This protocol provides a step-by-step guide for preparing a 1 mg/mL stock solution of this compound.

Materials:

-

This compound (solid)

-

High-purity aprotic solvent (e.g., Acetonitrile, Methanol, Ethyl Acetate, or DMSO)

-

Calibrated analytical balance

-

Glass vial with a Teflon-lined cap

-

Calibrated micropipettes or glass syringe

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

-

Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance. For a 1 mg/mL stock solution, you might weigh out 1 mg.

-

Solvent Addition: Using a calibrated micropipette or glass syringe, add the calculated volume of the chosen aprotic solvent to the vial containing the solid. For 1 mg of solid to make a 1 mg/mL solution, add 1 mL of solvent.

-

Dissolution: Tightly cap the vial and vortex gently until the solid is completely dissolved. If necessary, gentle sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Store the stock solution in the glass vial with the Teflon-lined cap at -20°C for short-term storage or -80°C for long-term storage.[1][3] The headspace of the vial can be purged with an inert gas like argon or nitrogen to minimize oxidation.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for solvent selection.

Caption: Workflow for preparing the stock solution.

Caption: Decision tree for solvent selection.

References

Wittig Reaction Conditions for Corey Lactone Intermediates in Prostaglandin Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Corey lactone and its derivatives are pivotal intermediates in the synthesis of a wide array of prostaglandins, a class of lipid compounds with significant therapeutic applications. A crucial step in these synthetic routes is the introduction of the upper (α) and lower (ω) side chains to the cyclopentane core. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are instrumental in forming the carbon-carbon double bonds of these side chains with high stereocontrol. This document provides detailed application notes and protocols for the Wittig reaction conditions applied to Corey lactone intermediates, with a focus on the synthesis of commercially important prostaglandin analogs like latanoprost, bimatoprost, and travoprost.

Introduction to the Wittig Reaction in Prostaglandin Synthesis

The classical synthesis of prostaglandins from Corey lactone involves a sequential approach. First, the lower (ω) side chain is typically installed on the Corey aldehyde, which is obtained by oxidation of the primary alcohol of the Corey lactone.[1] This is often achieved via a Horner-Wadsworth-Emmons reaction. Following the installation of the ω-chain and subsequent transformations, the lactone functionality is reduced to a lactol (a cyclic hemiacetal). This lactol is then subjected to a Wittig reaction to introduce the upper (α) side chain.[1][2] The phosphorus ylide for this reaction is typically generated in situ by treating a phosphonium salt with a strong base.[3] The choice of reagents and reaction conditions is critical for achieving high yields and the desired stereochemistry of the resulting alkene.

General Workflow

The general workflow for the introduction of the α-chain via a Wittig reaction on a Corey lactone-derived intermediate is depicted below. The Corey lactone is first functionalized with the desired ω-side chain and then reduced to the corresponding lactol. The lactol, which is in equilibrium with the open-chain hydroxy aldehyde, then undergoes the Wittig reaction.

Caption: General workflow for the Wittig reaction on Corey lactone intermediates.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and a summary of reaction conditions for the Wittig reaction in the synthesis of various prostaglandin analogs.

Horner-Wadsworth-Emmons Reaction for the ω-Chain Installation

Prior to the Wittig reaction for the α-chain, the ω-chain is often introduced via an HWE reaction on the Corey aldehyde. This reaction typically yields the thermodynamically favored E-alkene.[4]

Protocol 1: General Procedure for HWE Reaction

-

To a solution of the appropriate phosphonate (e.g., dimethyl (2-oxo-4-phenylbutyl)phosphonate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon), a base is added at a reduced temperature (e.g., -10 °C to 0 °C).[5][6] Common bases include sodium hydride, potassium hydroxide, or triethylamine in the presence of lithium chloride.[5][7]

-

The mixture is stirred for a period to allow for the formation of the phosphonate carbanion.[5]

-

A solution of the Corey aldehyde intermediate in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the reduced temperature.[6]

-

The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) for completion.[5]

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or dilute acid) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[5]

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[5]

-

The crude product is then purified by column chromatography.[7]

Wittig Reaction for the α-Chain Installation

After the installation of the ω-chain and reduction of the lactone to the lactol, the α-chain is introduced via a Wittig reaction.

Protocol 2: Wittig Reaction for Latanoprost Synthesis [8]

-

The phosphonium salt, (4-carboxybutyl)triphenylphosphonium bromide, is suspended in an anhydrous solvent like THF under an inert atmosphere.

-

The suspension is cooled to a low temperature (e.g., -78 °C to 0 °C).

-

A strong base such as sodium hexamethyldisilazide (NaHMDS) is added to generate the phosphorus ylide.

-

A solution of the lactol intermediate in the same solvent is then added to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

-

The reaction is quenched and worked up as described in Protocol 1.

-

The resulting carboxylic acid is then esterified with isopropyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield latanoprost.[8]

Protocol 3: Wittig Reaction for Bimatoprost Synthesis

-

The triol intermediate, derived from the Corey lactone pathway, is subjected to a Wittig reaction with the appropriate phosphonium salt without purification.

-

In a typical procedure, the phosphonium salt is treated with a base like potassium tert-amylate to generate the ylide.[2]

-

The crude triol intermediate is then reacted with the ylide to form the α-chain.

-

Following the Wittig reaction, the resulting carboxylic acid is converted to the ethylamide to afford bimatoprost.[9]

Summary of Wittig Reaction Conditions

The following table summarizes various reported conditions for the Wittig and HWE reactions on Corey lactone intermediates.

| Prostaglandin Analog | Reaction Type | Substrate | Reagent/Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Latanoprost Analog | HWE | Corey Aldehyde Derivative | Dimethyl (2-oxo-alkyl)phosphonate | 55% Sodium Hydride | DME | -5 to 25 | 70 | |

| Latanoprost | Wittig | Lactol Intermediate | (4-carboxybutyl)triphenylphosphonium bromide | NaHMDS | THF | -78 to RT | Not specified | |

| Bimatoprost | Wittig | Triol Intermediate | (4-carboxybutyl)triphenylphosphonium bromide | Potassium tert-amylate | Not specified | Not specified | ~45 (2 steps) | [2] |

| Travoprost | HWE | Corey Aldehyde Derivative | Travoprost phosphonate | Potassium Hydroxide | Toluene | -10 to 50 | 55 | [7][10] |

| Travoprost | Wittig | Triol Intermediate | (4-carboxybutyl)triphenylphosphonium bromide | Not specified | Not specified | Not specified | Not specified | [10][11] |

Note: Yields can vary significantly based on the specific substrate, purity of reagents, and reaction scale. The yields reported may also be for multiple steps.

Signaling Pathways and Logical Relationships